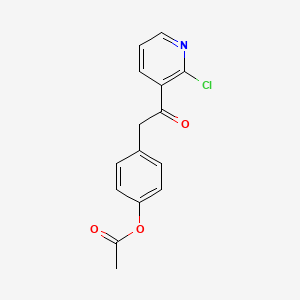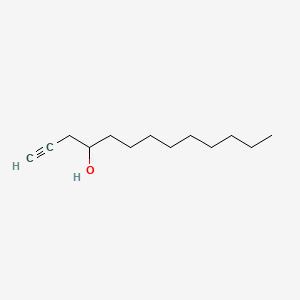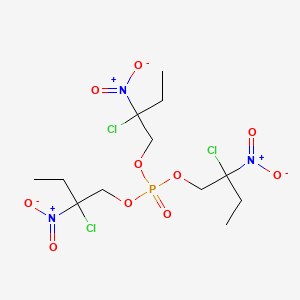
Tris(2-chloro-2-nitro-1-butyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-chloro-2-nitro-1-butyl) phosphate is an organophosphate compound known for its flame-retardant properties. It is used in various industrial applications, particularly in the production of plastics, textiles, and electronics, to enhance fire resistance. The compound’s unique chemical structure allows it to interfere with the combustion process, making it an effective flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-chloro-2-nitro-1-butyl) phosphate typically involves the reaction of phosphoryl chloride with 2-chloro-2-nitro-1-butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 2-chloro-2-nitro-1-butanol: This intermediate is synthesized by the nitration of 2-chloro-1-butanol using a mixture of nitric acid and sulfuric acid.
Reaction with Phosphoryl Chloride: The 2-chloro-2-nitro-1-butanol is then reacted with phosphoryl chloride in a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloro-2-nitro-1-butyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and corresponding alcohols.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, resulting in the formation of nitro and phosphate derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloro-2-nitro-1-butanol.
Oxidation: Nitro and phosphate derivatives.
Substitution: Corresponding substituted phosphates and alcohols.
Scientific Research Applications
Tris(2-chloro-2-nitro-1-butyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mechanism of Action
The flame-retardant action of Tris(2-chloro-2-nitro-1-butyl) phosphate is primarily due to its ability to interfere with the combustion process. The compound releases phosphoric acid and other by-products upon heating, which act as flame inhibitors. These by-products form a protective char layer on the material’s surface, preventing further combustion. The molecular targets include the free radicals generated during combustion, which are neutralized by the released by-products.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-butoxyethyl) phosphate (TBEP)
Comparison
Tris(2-chloro-2-nitro-1-butyl) phosphate is unique due to its nitro group, which enhances its flame-retardant properties compared to other similar compounds. While TCEP and TCPP are also effective flame retardants, they lack the nitro group, making them less effective in certain applications. TBEP, on the other hand, is used more as a plasticizer than a flame retardant.
Properties
CAS No. |
64037-38-3 |
|---|---|
Molecular Formula |
C12H21Cl3N3O10P |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
tris(2-chloro-2-nitrobutyl) phosphate |
InChI |
InChI=1S/C12H21Cl3N3O10P/c1-4-10(13,16(19)20)7-26-29(25,27-8-11(14,5-2)17(21)22)28-9-12(15,6-3)18(23)24/h4-9H2,1-3H3 |
InChI Key |
RMWZIPNZLJJXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COP(=O)(OCC(CC)([N+](=O)[O-])Cl)OCC(CC)([N+](=O)[O-])Cl)([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



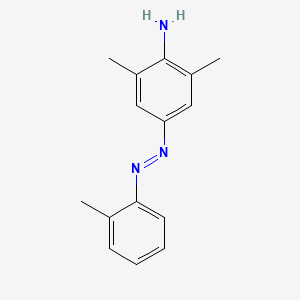

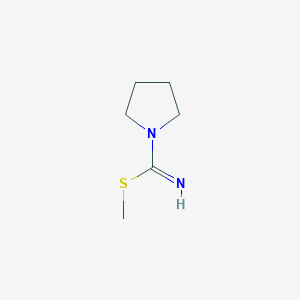

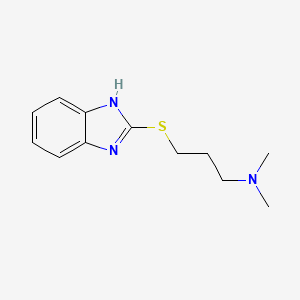
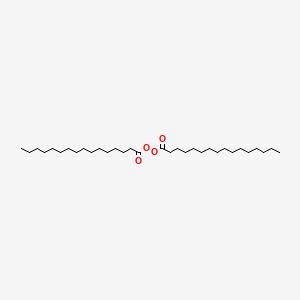
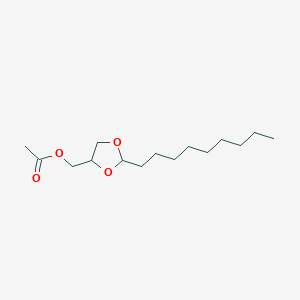
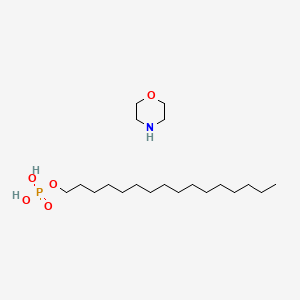
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
